2-benzoyl-N-isobutylbenzamide
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Overview
Description
2-benzoyl-N-isobutylbenzamide is a compound belonging to the benzamide class of chemicals. Benzamides are widely recognized for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound, in particular, is characterized by its unique structure, which includes a benzoyl group and an N-(2-methylpropyl) substituent on the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-isobutylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-N-isobutylbenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-benzoyl-N-isobutylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, plastics, and rubber.
Mechanism of Action
The mechanism of action of 2-benzoyl-N-isobutylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of enzymes such as glucokinase, enhancing their catalytic activity . Additionally, its antibacterial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N-benzimidazol-2yl benzamide analogues: Investigated for their hypoglycemic effects and potential use in treating type-2 diabetes.
Uniqueness
2-benzoyl-N-isobutylbenzamide stands out due to its unique combination of a benzoyl group and an N-(2-methylpropyl) substituent, which may confer distinct biological and chemical properties
Properties
CAS No. |
923555-48-0 |
---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3g/mol |
IUPAC Name |
2-benzoyl-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C18H19NO2/c1-13(2)12-19-18(21)16-11-7-6-10-15(16)17(20)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,21) |
InChI Key |
LLRMWLGQMAFFBM-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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